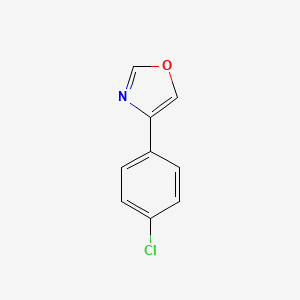

4-(4-Chlorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKCIMXCVGFZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461885 | |

| Record name | 4-(4-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832099-59-9 | |

| Record name | 4-(4-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenyl)oxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)oxazole (CAS No. 832099-59-9), a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science communities. The oxazole core is a privileged scaffold in medicinal chemistry, and substitution with a chlorophenyl group at the 4-position imparts specific physicochemical characteristics that influence its synthetic utility and biological potential. This document details the compound's known properties, outlines established and theoretical synthetic routes with detailed protocols, discusses its potential applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Introduction and Molecular Overview

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is present in numerous natural products and synthetic molecules, bestowing a range of biological activities including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[1] The stability and electronic properties of the oxazole ring make it an excellent scaffold for developing therapeutic agents, as it can engage in various non-covalent interactions with biological targets like enzymes and receptors.[2]

This compound incorporates two key structural features: the oxazole core and a para-substituted chlorophenyl moiety. The chlorine atom, a halogen, acts as a weak deactivating group via induction but also as a weak ortho-para director through resonance. Its presence can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. This specific substitution pattern makes this compound a valuable building block for creating libraries of more complex molecules for screening in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published in publicly accessible literature. The information below is compiled from commercial supplier data and computational predictions, providing a foundational understanding of its characteristics.

General Properties

Quantitative data for key physical properties are summarized in the table below. The lack of experimentally determined melting and boiling points in readily available literature suggests that the compound may be primarily synthesized as an intermediate for further reactions rather than isolated as a final product in many academic studies.

| Property | Value | Source |

| CAS Number | 832099-59-9 | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₆ClNO | Sigma-Aldrich[3] |

| Molecular Weight | 179.60 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | ≥95% (Typical Commercial Grade) | Sigma-Aldrich[3] |

| XLogP3-AA (Predicted) | 2.6 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, characteristic spectral data can be predicted based on the analysis of its constituent functional groups and related structures.[4] Researchers synthesizing this compound should expect to see the following features:

-

¹H NMR: Signals would be expected in the aromatic region (approx. δ 7.0-8.5 ppm). The protons on the oxazole ring (at C2 and C5) would appear as distinct singlets. The four protons on the chlorophenyl ring would likely appear as a pair of doublets (an AA'BB' system) characteristic of para-substitution.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. Key signals would include the C=N carbon (C2) of the oxazole ring (highly deshielded), and the other oxazole carbons (C4 and C5). The chlorophenyl ring would show four distinct signals due to symmetry.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=N stretching of the oxazole ring (approx. 1650 cm⁻¹), C-O-C stretching (approx. 1040-1100 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), and a strong C-Cl stretching band (approx. 700-800 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 179. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a definitive feature. Fragmentation would likely involve cleavage of the oxazole ring.

Synthesis Methodologies

The synthesis of 4-aryloxazoles can be achieved through several established synthetic strategies. The most direct and logical approach for this compound involves the cyclization of a key precursor, 2-amino-1-(4-chlorophenyl)ethanone.

Primary Synthetic Route: From α-Aminoketone

This is a variation of classical oxazole syntheses where an α-aminoketone is cyclized with a one-carbon component, which provides the C2 atom of the oxazole ring. The most common and accessible C1 source for this transformation is formamide.

Figure 1: Primary synthesis pathway for this compound.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the amino group of the α-aminoketone onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the ketone's carbonyl oxygen attacks the newly formed imine carbon. The final step is a dehydration event, driven by high temperature, which results in the formation of the stable aromatic oxazole ring. Formamide serves as both the reactant and often as the solvent in this high-temperature condensation.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq).

-

Reaction Setup: Add an excess of formamide (10-20 eq), which will act as both a reactant and the solvent.

-

Thermal Cyclization: Heat the reaction mixture to 160-180 °C using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Alternative Synthetic Routes

While the formamide route is direct, other classical methods can be adapted for this synthesis, providing alternative pathways depending on starting material availability.

Figure 2: Conceptual overview of alternative oxazole synthesis routes.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone.[4] For the target molecule, this would require the synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)formamide as the starting material, which is then treated with a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.

-

Van Leusen Oxazole Synthesis: This powerful reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To synthesize a 4-substituted oxazole like the target compound, a modified Van Leusen approach would be necessary, as the classical method typically yields 5-substituted oxazoles from aldehydes.

Applications in Research and Drug Development

While specific biological activity data for this compound is sparse, its structural motifs are prevalent in compounds with demonstrated pharmacological relevance. Therefore, its primary application is as a key intermediate and building block for the synthesis of more complex molecules for screening and lead optimization.

Scaffold for Medicinal Chemistry

The this compound core can be elaborated at the C2 and C5 positions to generate diverse libraries of compounds.

-

Potential as an Anti-inflammatory Agent: The chlorophenyl moiety is found in several nonsteroidal anti-inflammatory drugs (NSAIDs). The oxazole core itself is present in molecules with anti-inflammatory properties.[4] Combining these features makes derivatives of this compound attractive targets for screening in inflammation assays.

-

Antimicrobial Drug Discovery: Numerous oxazole-containing natural products and synthetic compounds exhibit potent antibacterial and antifungal activity.[1][4] The lipophilic nature of the chlorophenyl group can enhance cell membrane permeability, a desirable trait for antimicrobial agents. Derivatives of this compound are logical candidates for evaluation against various microbial strains.

-

Kinase Inhibitors: The planar, aromatic structure of the oxazole ring system is well-suited to fit into the ATP-binding pockets of protein kinases, a major class of drug targets, particularly in oncology. The chlorophenyl group can form key interactions within these pockets.

Building Block in Materials Science

2,5-Diaryloxazoles are known for their fluorescent properties and have been investigated as scintillators and laser dyes.[2] While this compound is a mono-aryl oxazole, it can serve as a precursor for synthesizing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles with potential applications as fluorescent probes or components in organic light-emitting diodes (OLEDs).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.[3]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a valuable heterocyclic building block whose full potential is still being explored. Its synthesis is accessible through well-established chemical transformations, primarily the cyclocondensation of 2-amino-1-(4-chlorophenyl)ethanone. While direct biological data on this specific compound is limited, its structural similarity to a wide range of bioactive molecules makes it a compound of high interest for generating novel candidates in drug discovery programs targeting infectious diseases, inflammation, and cancer. Further research into the direct biological profiling of this compound and the exploration of its derivatization will continue to define its role in medicinal and materials chemistry.

References

-

Barbuceanu, S.-F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

-

Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Angene Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl Product Page. [Link]

-

PubChem. 4-(2-Chlorophenyl)oxazole Entry. [Link]

-

de Souza, M. C. B. V., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

Sources

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Chlorophenyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)oxazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Oxazole scaffolds are integral to numerous biologically active molecules, and the introduction of a chlorophenyl moiety presents a key building block for developing novel therapeutic agents.[1][2] This guide details the compound's physicochemical properties, molecular structure, established synthesis strategies, and potential applications, with a focus on its relevance to researchers in drug development. All technical claims are substantiated with references to authoritative sources, and exemplary protocols are provided to guide laboratory practice.

Introduction: The Significance of Aryl-Oxazole Scaffolds

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic compounds that exhibit potent biological activities.[1] The stability of the oxazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.[1]

Derivatives of oxazole have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The attachment of aryl groups, such as the 4-chlorophenyl moiety, to the oxazole core allows for the systematic exploration of structure-activity relationships (SAR). The chlorine atom can modulate the compound's electronic properties and metabolic stability, and the phenyl ring provides a vector for engaging with hydrophobic pockets in biological targets like enzymes and receptors. Consequently, this compound serves as a valuable intermediate and a foundational structure for creating libraries of novel bioactive compounds.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. The data is compiled from leading chemical suppliers and databases.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 832099-59-9 | [3][4][5] |

| Molecular Formula | C₉H₆ClNO | [3][5] |

| Molecular Weight | 179.61 g/mol | [3] |

| IUPAC Name | 4-(4-chlorophenyl)-1,3-oxazole | |

| InChI Key | BVKCIMXCVGFZEN-UHFFFAOYSA-N | |

| Canonical SMILES | ClC1=CC=C(C=C1)C1=COC=N1 | [3] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | White to light yellow solid | [4] |

| Purity | Typically ≥95% | [3][5] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry environment | [3] |

Molecular Structure Visualization

The molecular structure of this compound consists of a central oxazole ring linked at the C4 position to a phenyl ring, which is substituted with a chlorine atom at the para-position.

Caption: 2D representation of the this compound structure.

Synthesis Methodologies

The synthesis of substituted oxazoles is well-established in organic chemistry, with several named reactions providing reliable routes. The Robinson-Gabriel synthesis is a classic and highly effective method for preparing 2,5-disubstituted and 4,5-disubstituted oxazoles.[6] This pathway involves the cyclization and dehydration of an α-acylamino ketone.

A plausible synthesis for this compound would start from 2-amino-1-(4-chlorophenyl)ethanone. This intermediate would first undergo N-formylation (acylation with a formic acid derivative) to yield N-(2-(4-chlorophenyl)-2-oxoethyl)formamide. Subsequent treatment with a strong dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, induces cyclization to form the target oxazole ring.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological data for this compound is not extensively published, its structural components are featured in numerous compounds with significant therapeutic potential. Its value lies primarily as a versatile building block for more complex molecules.

-

Anticancer Research: The 4-chlorophenyl group is present in many kinase inhibitors and agents that disrupt microtubule dynamics. For instance, research on furan-based analogues has identified potent inhibitors of tubulin polymerization that feature a 4-chlorophenyl moiety.[7] this compound provides a rigid scaffold to orient this group towards the colchicine binding site of tubulin, a validated anticancer target.[7]

-

Antimicrobial Agents: Heterocyclic systems, including oxazoles and oxadiazoles, form the basis of many antibacterial and antifungal drugs.[1][8][9] The lipophilic nature of the chlorophenyl group can enhance membrane permeability, a critical factor for antimicrobial efficacy.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 180 g/mol , this compound is an ideal candidate for FBDD screening. It can be used to probe binding sites in proteins of interest, with subsequent optimization efforts focused on growing the molecule from the oxazole core to improve affinity and selectivity.

Exemplary Experimental Protocol: Purification by Recrystallization

The trustworthiness of any experimental result depends on the purity of the materials used. For a solid compound like this compound, recrystallization is a fundamental and self-validating purification technique.

Objective: To purify crude this compound to a high degree of purity, suitable for analytical characterization and use in biological assays.

Materials:

-

Crude this compound solid.

-

A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, water).

-

Erlenmeyer flasks (two sizes).

-

Hot plate with stirring capability.

-

Buchner funnel and filter flask.

-

Filter paper.

-

Glass funnel.

-

Ice bath.

Methodology:

-

Solvent Selection: The key to recrystallization is identifying a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.

-

Place a small amount (10-20 mg) of the crude solid into several test tubes.

-

Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.

-

Gently heat the test tubes. The desired solvent will fully dissolve the solid upon heating.

-

Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the compound precipitates as clean crystals upon cooling. (For this compound, a system like ethanol/water or isopropanol is a likely candidate).

-

-

Dissolution:

-

Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring the mixture on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

-

Hot Filtration (Optional but Recommended): This step removes insoluble impurities.

-

Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted piece of filter paper in the funnel.

-

Quickly pour the hot, saturated solution through the pre-heated funnel into the clean flask. Working quickly prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Crystal Collection:

-

Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Pour the cold crystal slurry into the funnel. The vacuum will pull the solvent (mother liquor) through, leaving the purified crystals on the filter paper.

-

Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.

-

-

Drying:

-

Allow the crystals to dry on the filter paper under vacuum for several minutes.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven.

-

-

Validation:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

-

Assess purity using techniques like TLC, HPLC, or NMR spectroscopy.

-

Safety and Handling

According to supplier safety data, this compound is classified as harmful and requires careful handling.

-

GHS Pictogram: GHS07 (Harmful)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This compound (CAS No. 832099-59-9) is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials, combined with the proven importance of the aryl-oxazole scaffold, makes it a valuable compound for researchers. The strategic presence of the 4-chlorophenyl group provides a handle for modulating physicochemical properties and for specific interactions with biological targets. This guide has provided the core technical data, structural information, and exemplary protocols necessary for its effective use in a research setting.

References

-

This compound - CAS:832099-59-9. Beijing Innochem Science & Technology Co., Ltd. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (PMC). [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound;CAS No.:832099-59-9 [chemshuttle.com]

- 4. This compound CAS#: 832099-59-9 [chemicalbook.com]

- 5. This compound - CAS:832099-59-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis and Discovery of 4-(4-Chlorophenyl)oxazole: A Technical Guide for Chemical Researchers

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of biologically active molecules and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of its derivatives, which span a wide range including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] This guide provides an in-depth technical overview of the synthesis, discovery, and properties of a specific, valuable derivative: 4-(4-Chlorophenyl)oxazole.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 832099-59-9 | [3] |

| Molecular Formula | C₉H₆ClNO | [3] |

| Molecular Weight | 179.6 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Storage Temperature | Room temperature | [3] |

| SMILES | ClC1=CC=C(C=C1)C1=COC=N1 | [3] |

Strategic Approaches to the Synthesis of this compound

The synthesis of the 4-aryloxazole core can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss three prominent and historically significant methods applicable to the synthesis of this compound.

The Robinson-Gabriel Synthesis: A Classic Route to Oxazoles

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a robust and versatile method for the preparation of oxazoles.[4][5] The core of this reaction is the cyclodehydration of an α-acylamino ketone.[4]

Causality of Experimental Choices: The key to a successful Robinson-Gabriel synthesis lies in the efficient formation of the α-acylamino ketone precursor and the selection of an appropriate dehydrating agent. Strong acids such as concentrated sulfuric acid or polyphosphoric acid are traditionally used, though milder reagents have been developed to accommodate sensitive functional groups.

Experimental Protocol: A Generalized Robinson-Gabriel Synthesis

-

Preparation of the α-Acylamino Ketone: The synthesis begins with the acylation of an α-amino ketone. For the synthesis of a precursor to this compound, one would start with 2-amino-1-(4-chlorophenyl)ethan-1-one. This is then acylated, for example with formic acid or a derivative, to yield N-(2-(4-chlorophenyl)-2-oxoethyl)formamide.

-

Cyclodehydration: The α-acylamino ketone is then subjected to a strong dehydrating agent. A common procedure involves heating the precursor in concentrated sulfuric acid or polyphosphoric acid.

-

Work-up and Purification: The reaction mixture is carefully quenched with water or ice, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Caption: Robinson-Gabriel Synthesis Workflow.

The Van Leusen Oxazole Synthesis: A Modern and Versatile Approach

The Van Leusen reaction, first described in the 1970s, offers a powerful and flexible method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6] This method is particularly valued for its operational simplicity and broad substrate scope.[3]

Causality of Experimental Choices: The success of the Van Leusen synthesis hinges on the deprotonation of TosMIC to form a nucleophilic intermediate. The choice of base and solvent is therefore critical. Potassium carbonate is a commonly used base, and polar aprotic solvents like DMF or the use of ionic liquids can facilitate the reaction.[7]

Experimental Protocol: A Generalized Van Leusen Synthesis

-

Reaction Setup: In a suitable flask, 4-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) are dissolved in a solvent such as methanol or an ionic liquid.

-

Base Addition: A base, typically potassium carbonate, is added to the mixture. The reaction is then stirred at room temperature or with gentle heating.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Caption: Van Leusen Oxazole Synthesis Workflow.

Synthesis from α-Haloketones and Amides

Another classical and straightforward approach to oxazole synthesis involves the condensation of an α-haloketone with a primary amide.[8] This method, often referred to as the Blümlein-Lewy synthesis, provides a direct route to 4-substituted oxazoles.

Causality of Experimental Choices: The reactivity of the α-haloketone is a key factor in this synthesis. α-Bromo or α-chloro ketones are commonly employed. The choice of amide will determine the substituent at the 2-position of the oxazole ring. For the synthesis of this compound, formamide would be the amide of choice. The reaction is typically carried out at elevated temperatures, and the removal of the water formed during the reaction can drive the equilibrium towards the product.

Experimental Protocol: A Generalized Synthesis from an α-Haloketone

-

Reactant Mixture: 2-Bromo-1-(4-chlorophenyl)ethan-1-one and formamide are combined in a reaction vessel.

-

Heating: The mixture is heated, often to reflux, to facilitate the condensation and cyclization reaction.

-

Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent.

-

Purification: The organic extract is washed, dried, and concentrated. The resulting crude product is then purified by standard methods such as recrystallization or chromatography.

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily accessible literature, the synthesis of closely related 4-aryloxazoles has been explored for many decades. The foundational synthetic methods described above, particularly the Robinson-Gabriel synthesis, were established in the early 20th century and provided the chemical community with the tools to access a wide variety of oxazole derivatives.

More recently, a 2019 review on the biological activities of oxazole derivatives highlights the work of Kaspady and colleagues, who synthesized a series of 2-tert-Butyl-4-aryloxazoles, including 2-tert-Butyl-4-(4-chlorophenyl)oxazole, and evaluated their antibacterial properties.[1] This demonstrates the continued interest in this class of compounds and their potential applications in medicinal chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a recurring motif in compounds with a diverse range of biological activities. The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability.

Potential Therapeutic Areas:

-

Antimicrobial Agents: As demonstrated by the work of Kaspady et al., 4-aryloxazoles can exhibit significant antibacterial activity.[1] The oxazole ring can mimic or interact with biological targets in bacteria, leading to the inhibition of essential cellular processes.

-

Anticancer Agents: Numerous oxazole-containing compounds have been investigated for their potential as anticancer drugs.[9] They can act through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

-

Anti-inflammatory Agents: The oxazole nucleus is also found in compounds with anti-inflammatory properties.[9] These molecules can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with cytokine signaling.

The versatility of the this compound core makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and significant potential in medicinal chemistry. Its synthesis can be achieved through several well-established and reliable methods, each offering distinct advantages depending on the specific requirements of the researcher. The continued exploration of the biological activities of this compound and its analogs is likely to uncover new therapeutic applications, further solidifying the importance of the oxazole scaffold in modern drug discovery.

References

- Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.

- A comprehensive review on biological activities of oxazole derivatives. (2019). [Source name not provided in the search result].

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). [Source name not provided in the search result].

- Ultimate this compound 70% Off - Today Only [Iir5ZLh9]. (2026). Fiddlersgreen.net.

-

Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (2025). [Source name not provided in the search result].

-

Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Source name not provided in the search result].

-

One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanism of van Leusen oxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- US5403852A - Oxazole derivatives, their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.

- US4742060A - Heterocyclic compounds. (n.d.). Google Patents.

-

Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. (n.d.). ResearchGate. Retrieved from [Link]

- US6333414B1 - Process for the synthesis of trisubstituted oxazoles. (n.d.). Google Patents.

-

Aminoketone, oxazole and thiazole synthesis. Part 15. 2-[4-(4-Halobenzenesulphonyl)-phenyl]-5-aryloxazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2-(4-Chlorophenyl)-4-oxazolecarboxylic acid: A Key Intermediate for Pharmaceutical and Diagnostic Reagent Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). [Source name not provided in the search result].

-

COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. (n.d.). COP Bela. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. Retrieved from [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare. Retrieved from [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

(12) United States Patent. (1999). Googleapis.com. Retrieved from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid preparation for oral administration - Patent US-2011059980-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iajps.com [iajps.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

The Medicinal Chemistry Potential of 4-(4-Chlorophenyl)oxazole: A Technical Guide for Drug Discovery and Development

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the potential applications of a specific derivative, 4-(4-Chlorophenyl)oxazole, as a promising core structure for the development of novel therapeutics. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, supported by a synthesis of existing literature on closely related analogues. This guide offers detailed, field-proven experimental protocols for its synthesis and biological evaluation, alongside an analysis of its potential mechanisms of action. By presenting a comprehensive overview, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the therapeutic promise of this compound and its derivatives.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, oxazole, has garnered significant attention in medicinal chemistry due to its versatile chemical properties and its presence in numerous clinically approved drugs and bioactive natural products.[1] The unique arrangement of oxygen and nitrogen atoms within the ring allows for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling oxazole-containing compounds to bind with high affinity to a diverse range of biological targets.[2] The inherent stability and synthetic tractability of the oxazole ring make it an attractive scaffold for the design and development of new chemical entities.[3]

The substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological activity of its derivatives.[4] The introduction of a 4-chlorophenyl group at the 4-position of the oxazole ring, as in this compound, is a strategic choice. The chloro-substituent can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and target engagement. This guide will specifically focus on the untapped potential of this core structure.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methods for oxazole ring formation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and substituent tolerance. Two of the most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.[5][6]

Caption: Robinson-Gabriel synthesis of a this compound derivative.

Experimental Protocol: Robinson-Gabriel Synthesis of 4-(4-Chlorophenyl)-2-phenyloxazole

-

Acylation of 2-Amino-1-(4-chlorophenyl)ethan-1-one:

-

To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(4-chlorophenyl)-2-oxoethyl)benzamide.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Cyclodehydration:

-

To the purified N-(2-(4-chlorophenyl)-2-oxoethyl)benzamide (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) (excess).

-

Heat the mixture at a temperature range of 80-100 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4-chlorophenyl)-2-phenyloxazole.[7]

-

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative route, particularly useful for the synthesis of 5-substituted oxazoles, but adaptable for 4,5-disubstituted analogs. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9]

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Synthesis of this compound

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).[10]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Potential Therapeutic Applications

The this compound scaffold holds significant promise across several therapeutic areas, primarily driven by the diverse biological activities reported for structurally related compounds.

Anticancer Activity

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms of action.[11] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Potential Mechanisms of Action:

-

Inhibition of Protein Kinases: Many oxazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Molecular docking studies on related 1,3,4-oxadiazole analogues containing a 4-chlorophenyl moiety have suggested potential binding to the active site of EGFR tyrosine kinase.[12]

-

Induction of Apoptosis: Oxazole derivatives can induce programmed cell death (apoptosis) in cancer cells by targeting various components of the apoptotic machinery.[1]

-

Tubulin Polymerization Inhibition: Some oxazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][11]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Oxazole derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[14]

Potential Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: Prostaglandins, key mediators of inflammation, are synthesized by COX enzymes (COX-1 and COX-2). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]

-

Lipoxygenase (LOX) Inhibition: Leukotrienes, another class of inflammatory mediators, are produced via the 5-lipoxygenase (5-LOX) pathway. Dual inhibitors of COX and 5-LOX are of great interest for their potential to provide broader anti-inflammatory efficacy.[1]

Caption: Dual inhibition of COX and 5-LOX pathways by this compound.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.[1][15]

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have been reported to possess a broad spectrum of antibacterial and antifungal activities.[17][18]

Potential Mechanisms of Action:

The precise antimicrobial mechanisms of oxazole derivatives are not fully elucidated but may involve:

-

Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Generation of Oxidative Stress: Some halogenated isoxazolylnaphthoquinones have been shown to generate superoxide anions, leading to oxidative damage in bacteria.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Summary of Potential Biological Activities and Targets

| Therapeutic Area | Potential Molecular Target(s) | Key Biological Effect(s) |

| Anticancer | EGFR, Tubulin, Apoptotic proteins | Inhibition of cell proliferation, Induction of apoptosis, Cell cycle arrest |

| Anti-inflammatory | COX-2, 5-LOX | Reduction of prostaglandin and leukotriene synthesis, Decreased inflammation |

| Antimicrobial | Bacterial/Fungal essential enzymes, Cell membrane | Inhibition of microbial growth, Disruption of cell integrity |

Pharmacokinetics and Toxicology: A Preliminary Outlook

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not yet available in the public domain, some general predictions can be made based on its structure and the properties of related oxazole derivatives.

Pharmacokinetics (ADME):

-

Absorption: The lipophilicity imparted by the chlorophenyl group may facilitate oral absorption.

-

Distribution: The compound is expected to distribute into various tissues. Its ability to cross the blood-brain barrier would be of interest for neurological applications.

-

Metabolism: The oxazole ring is generally stable to metabolic degradation. The primary sites of metabolism are likely to be the phenyl rings through hydroxylation.

-

Excretion: The metabolites are likely to be excreted renally.

Toxicology:

Preliminary toxicological assessment is crucial for any new chemical entity. In vitro and in vivo assays are necessary to evaluate the safety profile of this compound.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Selection: Use healthy, young adult female rats.

-

Dosing: Administer a single oral dose of this compound to a group of three animals at a starting dose of 300 mg/kg (if no prior information is available).[20][21]

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Stepwise Procedure: Depending on the outcome, the test may be stopped, or additional animals may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Classification: The results are used to classify the substance into a GHS toxicity category.

Experimental Protocol: Mutagenicity (Ames Test)

-

Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100).[14][17]

-

Exposure: Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix).

-

Plating: Plate the treated bacteria on a histidine-deficient agar medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Result Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthesis of existing literature on related compounds strongly suggests its potential as a lead structure for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The presence of the 4-chlorophenyl moiety is anticipated to confer favorable physicochemical and pharmacokinetic properties.

This technical guide provides a foundational framework for initiating research into this compound, offering detailed synthetic and biological evaluation protocols. However, it is crucial to underscore the current lack of specific in vivo efficacy, ADME, and toxicology data for this compound. Future research should prioritize these areas to fully elucidate its therapeutic potential and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives with modifications at the 2- and 5-positions of the oxazole ring, will be instrumental in optimizing potency and selectivity.

References

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [URL not available]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]

-

Kaur, R., & Kumar, R. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(14), 1838-1864. [Link]

-

ChemSynthesis. (n.d.). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Retrieved from [Link]

-

Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Martins, F., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(23), 1-15. [Link]

- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [URL not available]

- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [URL not available]

-

OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

- OECD. (2008). Guidance Document on the determination of acute oral toxicity. OECD Publishing. [URL not available]

-

Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297. [Link]

- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331-338. [URL not available]

-

Sharma, V., Kumar, P., & Kumar, M. (2013). A review on chemistry of oxazole derivatives: Current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103. [URL not available]

-

Wu, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 25(11), 2575. [Link]

- Whitehead, A. P., & Coyle, M. A. (2003). Acute oral toxicity: the acute toxic class method. In Current protocols in toxicology (pp. 2-3). John Wiley & Sons. [URL not available]

-

Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

-

Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3476. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2020). Recent advances in the synthesis of oxazole-based molecules via van Leusen oxazole synthesis. Molecules, 25(7), 1594. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Zani, F., Vicini, P., & Incerti, M. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. Biochemical pharmacology, 57(5), 531-536. [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. clyte.tech [clyte.tech]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. wisdomlib.org [wisdomlib.org]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have positioned it as a "privileged" structure in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted oxazole derivatives. We delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. Beyond a mere cataloging of activities, this guide offers a causal analysis of experimental choices, detailed step-by-step protocols for crucial biological assays, and an exploration of the underlying mechanisms of action, supported by illustrative signaling pathway diagrams. All quantitative data is summarized in structured tables for comparative analysis, and a comprehensive list of references is provided to ground the discussion in authoritative scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of oxazole-based therapeutics.

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole ring is a doubly unsaturated 5-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement of heteroatoms imparts a unique set of physicochemical properties, including the ability to participate in hydrogen bonding and various non-covalent interactions with biological macromolecules like enzymes and receptors.[2][3] Consequently, oxazole derivatives have been successfully developed into clinically used drugs, such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole.[1] The true power of the oxazole scaffold lies in the vast chemical space that can be explored through substitution at its carbon atoms. The nature and position of these substituents play a pivotal role in determining the specific biological activity and potency of the resulting derivatives.[1] This guide will explore the major classes of biological activity associated with substituted oxazoles, providing both the scientific rationale and the practical methodologies for their investigation.

Anticancer Activity of Oxazole Derivatives: Targeting the Hallmarks of Cancer

Substituted oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including multidrug-resistant strains. Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.

Mechanisms of Anticancer Action

A primary mechanism by which oxazole derivatives exert their anticancer effects is through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. These include:

-

Tubulin Polymerization Inhibition: Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Oxazole-containing compounds, such as Mubritinib, have been developed as tyrosine kinase inhibitors.[1]

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Certain oxazole derivatives can inhibit these enzymes, leading to DNA damage and cell death.[4]

-

Targeting STAT3 and G-quadruplexes: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Some oxazole derivatives have been found to inhibit STAT3 signaling.[4] Additionally, G-quadruplexes, which are secondary structures in nucleic acids, are implicated in cancer cell proliferation, and certain oxazoles can target these structures.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6] The principle of the assay lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a series of dilutions of the test oxazole derivative in culture medium.

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Workflow for In Vitro Cytotoxicity Testing:

Caption: Workflow of the MTT assay for determining the cytotoxicity of oxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of oxazole derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of aromatic or heteroaromatic rings at the C2 and C5 positions of the oxazole core is often associated with potent activity.[3] Electron-withdrawing groups on these aromatic rings can further enhance cytotoxicity.[3] SAR studies are crucial for the rational design of more potent and selective anticancer agents.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[2][9] Substituted oxazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for new antimicrobial drug discovery.[5][9]

Spectrum of Antimicrobial Action

Oxazole derivatives have been reported to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus niger).[5][9] The introduction of the 1,3-oxazole ring into molecules has been shown to significantly increase their antimicrobial potency.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11][12]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test oxazole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or another appropriate broth medium.[10][11] The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[10]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

-

The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth.[10]

-

Workflow for Broth Microdilution Assay:

Caption: Workflow of the broth microdilution assay for determining the MIC of oxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of oxazole derivatives is influenced by the lipophilicity and electronic properties of the substituents. For example, the presence of halogen atoms or other electron-withdrawing groups on the aromatic rings attached to the oxazole core can enhance antibacterial activity.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key feature of many diseases.[10] Oxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many oxazole derivatives are attributed to their ability to inhibit COX-1 and/or COX-2 enzymes.[1] These enzymes are responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. By inhibiting COX enzymes, oxazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[2][3][10] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling).

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

Divide the rats into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Workflow for Carrageenan-Induced Paw Edema Assay:

Caption: Workflow of the carrageenan-induced paw edema assay in rats.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing body of evidence suggesting that substituted oxazole derivatives possess neuroprotective properties.[13][14]

Signaling Pathways in Neuroprotection

The neuroprotective effects of oxazole derivatives are often mediated through the modulation of key signaling pathways involved in neuronal survival and apoptosis. One such pathway is the Akt/GSK-3β/NF-κB signaling cascade.[13] Activation of Akt (a protein kinase) leads to the phosphorylation and inhibition of GSK-3β (glycogen synthase kinase 3 beta), which in turn can suppress the pro-inflammatory and pro-apoptotic activities of NF-κB (nuclear factor-kappa B).[13] Some oxazole derivatives have been shown to promote the phosphorylation of Akt and GSK-3β, thereby exerting a neuroprotective effect.[13]

Akt/GSK-3β/NF-κB Signaling Pathway in Neuroprotection:

Caption: The neuroprotective signaling pathway modulated by certain oxazole derivatives.

In Vitro Models of Neuroprotection

The neuroprotective potential of oxazole derivatives can be evaluated in vitro using cell-based models of neurotoxicity. For example, PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, can be induced to undergo apoptosis by treatment with agents like β-amyloid peptide, a key player in Alzheimer's disease.[13][14] The ability of oxazole derivatives to protect these cells from β-amyloid-induced toxicity can then be assessed using viability assays like the MTT assay.[14]

Conclusion and Future Perspectives

Substituted oxazole derivatives represent a remarkably versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents has been well-established through numerous studies. The future of oxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action and structure-activity relationships, facilitated by the experimental approaches outlined in this guide, will be instrumental in translating the therapeutic potential of these fascinating molecules into clinical reality.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. Retrieved January 21, 2026, from [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269-286. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Retrieved January 21, 2026, from [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1916-1937. Retrieved January 21, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

-